(2S)-2-(4-Chlorophenoxy)propan-1-ol CAS number 87810-51-3
(2S)-2-(4-Chlorophenoxy)propan-1-ol CAS number 87810-51-3
An In-Depth Technical Guide to (2S)-2-(4-Chlorophenoxy)propan-1-ol (CAS: 87810-51-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2S)-2-(4-Chlorophenoxy)propan-1-ol, a chiral building block with significant potential in pharmaceutical and materials science research. It covers the compound's fundamental properties, synthesis strategies, robust analytical methodologies for stereochemical control, potential applications, and essential safety protocols.
Core Compound Properties and Specifications
(2S)-2-(4-Chlorophenoxy)propan-1-ol is a chiral secondary alcohol featuring a 4-chlorophenoxy moiety. This combination of a stereogenic center and a functionalized aromatic ring makes it a valuable synthon for constructing more complex molecules.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 87810-51-3 | [1] |
| EC Number | 832-284-4 | [1] |
| IUPAC Name | (2S)-2-(4-chlorophenoxy)propan-1-ol | [1] |
| SMILES | CCO |
| InChI Key | ULXGJWWZHKJAMQ-SSDOTTSWSA-N |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source / Notes |
|---|---|---|
| Molecular Formula | C₉H₁₁ClO₂ | [2] |
| Molecular Weight | 186.64 g/mol | |
| Boiling Point | 286.4 °C at 760 mmHg | For the racemic mixture 1-(4-chlorophenoxy)propan-2-ol[3] |
| Density | 1.194 g/cm³ | For the racemic mixture 1-(4-chlorophenoxy)propan-2-ol[3] |
| XLogP3 | 2.3 | Predicted value for the racemate[2] |
| Appearance | White Solid Crystalline / Colorless Liquid | Varies based on purity and conditions; related compounds are described as such[4][5] |
Synthesis and Purification Strategies
The enantioselective synthesis of (2S)-2-(4-Chlorophenoxy)propan-1-ol is critical to its application, as biological systems often interact differently with each enantiomer[6]. The most direct and industrially relevant approach is a stereospecific Williamson ether synthesis. This method relies on the reaction of a nucleophilic phenoxide with an electrophilic chiral C3 synthon, where the stereochemistry is pre-defined in the starting material.
The causality behind this choice is twofold: it provides excellent control over the desired stereoisomer, and the starting materials, 4-chlorophenol and chiral propylene oxide derivatives, are commercially accessible.
Exemplary Synthesis Protocol
This protocol describes a representative synthesis based on established chemical principles for forming phenoxy-propanol structures.
-
Preparation of Sodium 4-chlorophenolate:
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-chlorophenol (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without side reactions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-chlorophenolate salt[3].
-
-
Nucleophilic Attack:
-
To the freshly prepared phenoxide solution, add a chiral electrophile such as (S)-propylene oxide (1.2 eq) or (R)-1-chloro-2-propanol (1.2 eq) dropwise. Note: The stereochemistry of the electrophile dictates the final product's stereochemistry via an SN2 inversion or retention mechanism, respectively.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor its progress using Thin Layer Chromatography (TLC). The elevation in temperature is necessary to overcome the activation energy of the SN2 reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like ethyl acetate (3x volumes)[7].
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure (2S)-2-(4-Chlorophenoxy)propan-1-ol.
-
Analytical Characterization
For a chiral molecule intended for high-value applications, rigorous analytical control is non-negotiable. The primary objectives are to confirm the chemical structure and to quantify the enantiomeric excess (e.e.), which is a measure of its stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers. The underlying principle involves the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differential stability of these complexes leads to different retention times, allowing for their separation[8][9]. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective for separating aryl-containing chiral alcohols[10].
Exemplary Chiral HPLC Protocol
This protocol provides a starting point for developing a robust analytical method.
-
Instrumentation and Column:
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or similar, is a logical first choice due to its proven efficacy with aromatic alcohols[10].
-
Wavelength: Monitor at a wavelength where the chlorophenyl group absorbs, typically around 225 nm or 254 nm[11].
-
-
Mobile Phase Preparation & Screening:
-
Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) in various ratios (e.g., 98:2, 95:5, 90:10 v/v)[11]. The use of normal-phase solvents is standard for polysaccharide CSPs.
-
Degas all solvents by sonication or vacuum filtration before use to prevent bubble formation in the pump[11].
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase (e.g., 95:5 Hexane:IPA) to a final concentration of approximately 1 mg/mL[10]. Ensure the sample is fully dissolved to avoid column blockage.
-
-
Analysis and Optimization:
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
-
Inject a racemic standard first to confirm the separation of both enantiomers and determine their retention times.
-
If separation is poor, adjust the mobile phase composition. Increasing the polar modifier (IPA) content generally decreases retention time but may affect resolution[11].
-
Once baseline separation is achieved (Resolution > 1.5), inject the (2S)-enantiomer sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Complementary Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the molecular structure and assess chemical purity.
-
Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight and formula[2].
-
Gas Chromatography (GC): For assessing purity, especially for volatile impurities, GC can be a useful tool[12].
Applications in Research & Development
The value of (2S)-2-(4-Chlorophenoxy)propan-1-ol lies in its utility as a stereochemically defined building block.
-
Pharmaceutical Synthesis: Molecules with a phenoxy-propanolamine core are prevalent in pharmaceuticals. This compound serves as a precursor for synthesizing chiral amines, esters, and ethers. Related structures are key intermediates for centrally acting muscle relaxants and other bioactive molecules[13][14]. The specific (S)-configuration is often essential for achieving the desired pharmacological activity.
-
Agrochemicals: The phenoxy-propionate structure is a well-known motif in herbicides[15]. This chiral alcohol could be used to synthesize novel, stereospecific agrochemicals, potentially leading to products with higher efficacy and improved environmental profiles.
-
Materials Science: Chiral liquid crystals have been synthesized from similar (R)-2-(4-hydroxyphenoxy)propan-1-ol derivatives[16]. The (2S)-enantiomer could be explored for the development of new materials with unique optical properties.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with any chemical intermediate. The following information is synthesized from available safety data for this compound and structurally related chemicals.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | [1] |
| Skin Irritation | 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |[1] |
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[17].
-
Avoid contact with skin, eyes, and clothing[4]. Wash hands thoroughly after handling[17].
-
Prevent the build-up of electrostatic charges by grounding equipment.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[18].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[18]. If skin irritation occurs, get medical advice[17].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention immediately[4][17].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[18].
Storage
-
Keep the container tightly closed[17].
-
Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition[17].
Conclusion
(2S)-2-(4-Chlorophenoxy)propan-1-ol is a well-defined chiral intermediate whose value is unlocked through precise stereochemical control. Its synthesis via established methods and rigorous characterization by chiral HPLC are paramount for its successful application. For researchers in drug discovery and materials science, this compound represents a versatile building block for creating novel, high-performance molecules where three-dimensional structure dictates function. Proper handling and adherence to safety protocols are essential to its responsible use in the laboratory.
References
-
(2S)-2-(4-chlorophenoxy)propan-1-ol — Chemical Substance Information. NextSDS. [Link]
-
Safety Data Sheet. Kanto Chemical Co., Inc.[Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Enantioselective synthesis of pharmacologically interesting derivatives. Organic & Biomolecular Chemistry. [Link]
-
2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2). PubChemLite. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC manual (for chiral HPLC analysis). chem.wisc.edu. [Link]
-
PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. acta.sapientia.ro. [Link]
-
Analytical Methods. env.go.jp. [Link]
-
2-(4-Chlorophenoxy)propionic acid. PubChem. [Link]
-
A GENERAL SYNTHESIS OF 2,3,4,5-TETRASUBSTITUTED PYRROLES. Organic Syntheses. [Link]
- Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]
-
Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol. Royal Society of Chemistry. [Link]
-
The usage of 1-Phenoxy-2-Propanol CAS 770-35-4. Shandong Minglang Chemical Co., Ltd. [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 2-(4-chlorophenoxy)propan-1-ol (C9H11ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. env.go.jp [env.go.jp]
- 13. 3-(4-Chlorophenoxy)propane-1,2-diol | 104-29-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. kishida.co.jp [kishida.co.jp]
